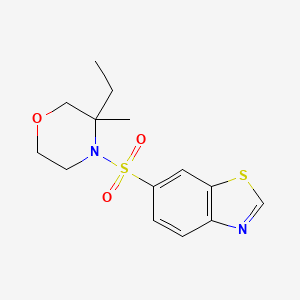![molecular formula C15H10ClFN4O3S B7359732 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of sulfonamide-containing compounds, which have been extensively studied for their therapeutic properties.
Mécanisme D'action
The mechanism of action of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide involves its ability to bind to specific enzyme or protein targets and inhibit their activity. This compound has been found to bind to the active site of Akt and CA IX, thereby preventing their activity. This inhibition of enzyme or protein activity leads to the disruption of disease pathways, which makes this compound a potential therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide have been studied in several research articles. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when cells become damaged or diseased. Additionally, this compound has been reported to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide in lab experiments include its ability to selectively inhibit the activity of specific enzymes or proteins, which makes it a valuable tool for studying disease pathways. Additionally, this compound has been found to have low toxicity, which makes it a safe compound to work with in the lab. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer. Additionally, this compound could be further studied to better understand its mechanism of action and identify other potential targets for inhibition. Finally, the synthesis method for this compound could be optimized to improve yield and reduce cost, which would make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of 6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide involves the reaction of 6-chloro-5-fluoro-3-nitropyridine with 3-(pyrazin-2-yloxy)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with sulfonamide to yield the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Applications De Recherche Scientifique
6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide has been extensively studied for its potential applications in the field of drug discovery. Several research articles have reported its ability to inhibit the activity of certain enzymes and proteins, which are involved in various disease pathways. For example, it has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and growth. Additionally, this compound has been reported to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer.
Propriétés
IUPAC Name |
6-chloro-5-fluoro-N-(3-pyrazin-2-yloxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3S/c16-15-13(17)7-12(8-20-15)25(22,23)21-10-2-1-3-11(6-10)24-14-9-18-4-5-19-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVVFPQUBBJMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC(=C(N=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-carbamoylacetamide](/img/structure/B7359663.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)
![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7359702.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![2-[4-(1,5-Dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B7359719.png)

![N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![1-[5-[2-[(4-aminophenyl)methyl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359743.png)